2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole
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Overview
Description
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,3,5-triphenyl-1,3,4-thiadiazole with an epoxide, such as glycidyl ether, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted thiadiazole compounds.
Scientific Research Applications
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modulation of their activity. The oxirane ring is particularly reactive and can undergo ring-opening reactions with nucleophiles, resulting in the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2-phenyl-1,3,4-thiadiazole: Similar structure but lacks the oxiranylmethoxy group.
2,3-Dihydro-2-(methoxymethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole: Similar structure with a methoxymethoxy group instead of an oxiranylmethoxy group.
2,3-Dihydro-2-(chloromethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole: Similar structure with a chloromethoxy group instead of an oxiranylmethoxy group.
Uniqueness
The presence of the oxiranylmethoxy group in 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole imparts unique reactivity and potential biological activity compared to its analogs. This functional group allows for specific interactions with nucleophiles, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
160455-73-2 |
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Molecular Formula |
C23H20N2O2S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C23H20N2O2S/c1-4-10-18(11-5-1)22-24-25(20-14-8-3-9-15-20)23(28-22,27-17-21-16-26-21)19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
InChI Key |
PAWCVWGLPBBJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2(N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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